molecular formula C11H21NO2 B075621 [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate CAS No. 1118-38-3

[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate

Cat. No. B075621
CAS RN: 1118-38-3
M. Wt: 199.29 g/mol
InChI Key: VVOKYOKVMKJIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04308092

Procedure details

Methacrylate of N-hydroxyethyl-2,4,4-trimethyl-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-hydroxyethyl-2,4,4-trimethyl-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].OC[CH2:9][N:10]1[CH2:14][C:13]([CH3:16])([CH3:15])[CH2:12][CH:11]1C>>[C:1]([O:6][CH2:12][C:13]([CH3:16])([CH3:15])[CH2:14][N:10]([CH3:11])[CH3:9])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step Two
Name
N-hydroxyethyl-2,4,4-trimethyl-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(CC(C1)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCC(CN(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.